5,6-Dihydroxyflavone

Descripción

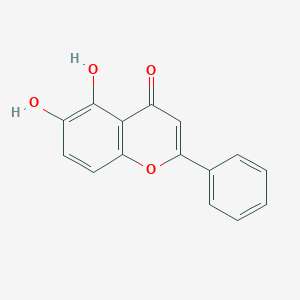

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,6-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZAGADSYIYYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559248 | |

| Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-66-3 | |

| Record name | 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5,6 Dihydroxyflavone

Historical Context of Flavone (B191248) Synthesis and Relevance to 5,6-Dihydroxyflavone

The history of flavone synthesis is rich with named reactions that have become fundamental in organic chemistry. rsc.org Traditional methods for creating the flavone skeleton include the Allan-Robinson reaction, the Algar-Flynn-Oyamada reaction, and the Baker-Venkataraman rearrangement. rsc.orgmdpi.com These classical routes typically involve the condensation of an o-hydroxyacetophenone with an aromatic aldehyde or its derivative, followed by cyclization to form the characteristic chromone (B188151) ring of the flavone structure. innovareacademics.inbiomedres.us

Targeted Synthetic Routes for the this compound Core

The synthesis of the this compound core requires precise control over the placement of the hydroxyl groups. Various strategies have been developed to achieve this, ranging from classical rearrangement reactions to modern energy-assisted methods.

The Baker-Venkataraman rearrangement is a key reaction in flavone synthesis, providing a reliable route to the 1,3-diketone intermediate necessary for cyclization. innovareacademics.inajptonline.com The process involves the base-catalyzed intramolecular acyl transfer of an O-acylated o-hydroxyacetophenone to form an o-hydroxydibenzoylmethane (a 1,3-diketone). innovareacademics.in Subsequent acid-catalyzed cyclization of this diketone yields the flavone ring system. innovareacademics.inajptonline.com

In the context of this compound, this rearrangement is typically applied to a protected precursor to prevent unwanted side reactions with the hydroxyl groups. For instance, the synthesis of the related 5,7-dihydroxyflavone (chrysin) often employs methyl protection of the hydroxyl groups during the rearrangement. uclan.ac.uk A plausible route for this compound using this method would start with 2-hydroxy-5,6-dimethoxyacetophenone. This precursor is first acylated with benzoyl chloride to give 2-(benzoyloxy)-5,6-dimethoxyacetophenone. Treatment of this ester with a base, such as potassium hydroxide (B78521) in pyridine, induces the rearrangement to form 1-(2-hydroxy-5,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione. innovareacademics.inrsc.org The final step is the acid-catalyzed dehydration and cyclization of the diketone to yield 5,6-dimethoxyflavone, which can then be demethylated to afford this compound. rsc.org

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. rsc.orgresearchgate.net This technology is considered an environmentally benign approach and has been successfully applied to the synthesis of various flavonoids and their precursors. researchgate.netorientjchem.orgresearchgate.net

While specific literature on the microwave-assisted synthesis of this compound is scarce, the principles can be readily applied to established synthetic steps. For example, the Claisen-Schmidt condensation to form chalcones, which are common precursors to flavones, can be significantly expedited using microwave irradiation. orientjchem.org Similarly, the cyclization of chalcones or the intramolecular cyclization steps in other routes can be promoted by microwave energy. sioc-journal.cnnih.govbeilstein-journals.org A three-step microwave-assisted synthesis of coumarin-based dihydropyrimidinones, which involves a condensation to form chalcones followed by cyclization, demonstrates the utility of this approach for related heterocyclic structures. researchgate.net It is therefore highly probable that the multi-step syntheses of this compound could be optimized for efficiency by incorporating microwave-assisted steps.

The synthesis of this compound is inherently a multi-step process, starting from simpler, commercially available precursors. Two notable historical syntheses illustrate this approach.

One of the first unambiguous syntheses, reported by Wilson Baker, begins with 2,5-dihydroxy-6-methoxyacetophenone. rsc.org This precursor is methodically transformed into 5,6-dimethoxyflavone, which is subsequently demethylated to yield the target this compound. This route provides an unequivocal structure proof as the position of the substituents is carefully controlled throughout the sequence.

A different strategy was developed by Iyer and Venkataraman, which starts with 6-hydroxyflavone (B191506). ias.ac.inias.ac.in This method leverages the reactivity of the flavone A-ring, demonstrating a novel pathway to introduce the C5-hydroxyl group.

| Route | Starting Material | Key Intermediates | Final Step | Reference |

|---|---|---|---|---|

| Baker Synthesis | 2,5-Dihydroxy-6-methoxyacetophenone | 2-Hydroxy-5,6-dimethoxyacetophenone; 5,6-Dimethoxyflavone | Demethylation | rsc.org |

| Iyer-Venkataraman Synthesis | 6-Hydroxyflavone | 5-Benzeneazo-6-hydroxyflavone; 5-Amino-6-hydroxyflavone; Flavone-5-diazo-6-oxide | Hydrolysis | ias.ac.inias.ac.in |

Advanced Chemical Modifications and Derivatization Strategies for this compound

Derivatization of the this compound core is a key strategy for exploring structure-activity relationships and developing analogues with modified properties. The two hydroxyl groups at the 5- and 6-positions serve as primary handles for chemical modification.

The synthesis of alkylated and, most commonly, methoxylated analogues of this compound is of significant interest. 5,6-Dimethoxyflavone is not only a crucial intermediate in the synthesis of this compound but is also a target compound in its own right. rsc.orghmdb.ca

The synthesis of 5,6-dimethoxyflavone was a central part of Baker's 1939 paper. rsc.org The process involved heating 1-(2-hydroxy-5,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione with sodium acetate (B1210297) in acetic anhydride. This reaction condition promotes the cyclization and dehydration of the diketone to form the flavone ring. The resulting 5,6-dimethoxyflavone crystallizes as colorless plates and is characterized by its insolubility in aqueous sodium hydroxide and the lack of coloration with ferric chloride, confirming the absence of phenolic hydroxyl groups. rsc.org

Conversely, the formation of this compound from its dimethoxy analogue is achieved through demethylation. This reaction is typically carried out using reagents like hydroiodic acid or aluminum chloride in a suitable solvent. ias.ac.in The successful regeneration of 5,6-dimethoxyflavone upon methylation of the synthesized dihydroxyflavone served as definitive proof of its structure. rsc.org

Introduction of Heteroaryl Moieties at C-2 Position

The introduction of a heteroaryl group at the C-2 position of the flavone core is a recognized strategy for potentially increasing biological activity. innovareacademics.in This modification alters the electronic and steric properties of the molecule, influencing its interaction with biological targets.

One synthetic approach involves the condensation of 1-(2,4,5-trihydroxyphenyl)ethan-1-one with a heteroaromatic aldehyde, followed by oxidative cyclization to form the C-2 substituted flavone. A more direct route involves the Baker-Venkataraman rearrangement, where a hydroxyacetophenone is acylated with a heteroaroyl chloride and subsequently rearranged and cyclized. innovareacademics.in

A library of C-2 substituted flavone analogues has been generated to explore neuroprotective potential. mdpi.com This involves a multi-step synthesis beginning with phloroglucinol, which is converted to the corresponding acetophenone. This intermediate is then reacted with various heteroaryl esters and cyclized to yield the final C-2 heteroaryl flavones. mdpi.com Examples include the synthesis of 5,7-dihydroxy-2-(furan-2-yl)-4H-chromen-4-one and its pyridinyl analogue. mdpi.com While these examples start from 5,7-dihydroxyflavone (chrysin), the methodology is applicable for creating C-2 heteroaryl derivatives of this compound.

Another relevant strategy involves linking heteroaryl groups, such as 1,2,3-triazoles, to the flavone scaffold. In one study, chrysin (B1683763) was functionalized with propargyl groups at the 5 and 7 hydroxyl positions, which then underwent a copper-catalyzed "click reaction" with various azides to form triazole hybrids. mdpi.com

Table 1: Examples of Synthesized C-2 Substituted Flavone Analogues This table is based on methodologies applicable to the flavone scaffold.

| Compound Name | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| 2-Cyclopropyl-5,7-dihydroxy-4H-chromen-4-one | Phloroglucinol, Cyclopropanecarboxylic acid | p-TsOH | mdpi.com |

| 2-Cyclobutyl-5,7-dihydroxy-4H-chromen-4-one | Phloroglucinol, Cyclobutanecarboxylic acid | p-TsOH | mdpi.com |

| 5,7-Dihydroxy-2-(furan-2-yl)-4H-chromen-4-one | Phloroglucinol, Furan-2-carboxylic acid | p-TsOH | mdpi.com |

| 5,7-Dihydroxy-2-(pyridin-4-yl)-4H-chromen-4-one | Phloroglucinol, Isonicotinic acid | p-TsOH | mdpi.com |

Halogenation and Other Substitutions on the Flavone Scaffold

Halogenation of the flavone nucleus is a common modification to enhance bioactivity, as halogens can alter lipophilicity and electronic properties. sciforum.netresearchgate.net The A-ring of the flavone scaffold, particularly positions 6 and 8, is susceptible to electrophilic substitution.

A direct and efficient method for the dihalogenation of chrysin (5,7-dihydroxyflavone), a close structural isomer of this compound, has been reported. sciforum.net This procedure involves treating the flavone with a sodium halide (NaBr or NaI) and Oxone® in an acetone-water mixture. This method provides good yields for the corresponding 6,8-dibromo and 6,8-diiodo derivatives. sciforum.net Another approach utilizes hydrogen halides in the presence of dimethyldioxirane (B1199080) as an oxidizing agent to produce chloro and bromo derivatives. researchgate.net

Beyond halogenation, modern cross-coupling reactions have enabled the introduction of various aryl and alkyl groups. The Suzuki-Miyaura reaction is particularly useful for creating C-C bonds. innovareacademics.inresearchgate.net For instance, 7-aryl-5-hydroxyflavones can be synthesized with excellent site selectivity via the Suzuki-Miyaura reaction of the corresponding 7-O-triflate derivative of 5,7-dihydroxyflavone. innovareacademics.in This methodology can be adapted for substitutions on the this compound core, provided a suitable halogenated or triflated precursor is available.

Table 2: Halogenation of the Flavonoid A-Ring This table is based on reactions performed on chrysin (5,7-dihydroxyflavone), demonstrating the methodology for A-ring substitution.

| Reaction | Flavonoid Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dibromination | Chrysin | NaBr, OXONE®, Acetone/H₂O | 6,8-Dibromochrysin | 85% | sciforum.net |

| Diiodination | Chrysin | NaI, OXONE®, Acetone/H₂O | 6,8-Diiodochrysin | 72% | sciforum.net |

Computational Design and Rational Synthesis of this compound Derivatives

Computational chemistry has become an indispensable tool for the rational design of novel flavonoid derivatives with targeted biological activities. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations allow researchers to predict the interactions between a ligand and its protein target, guiding the synthesis of more potent and selective compounds. uclan.ac.ukresearchgate.net

For example, a computational approach was used to screen a library of 1239 analogues of 5,7-dihydroxyflavone as potential inhibitors of glycogen (B147801) phosphorylase, a target for type 2 diabetes. uclan.ac.uk Methods including Glide docking and advanced QM/MM-PBSA calculations were employed to predict binding energies and identify promising candidates for synthesis. uclan.ac.uk Similarly, docking studies were used to explain the structure-activity relationships (SAR) of flavonol derivatives as inhibitors of Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1), a key enzyme in trypanosomatid parasites. acs.org

In a study focused on liver diseases, computational analysis including molecular docking was performed on fifteen flavone derivatives. nih.gov The results indicated that 5,7-dihydroxyflavone exhibited a strong binding affinity for target proteins compared to a standard drug, suggesting its potential as a therapeutic agent. nih.gov The insights from such studies on the closely related 5,7-dihydroxyflavone scaffold are highly valuable for the rational design of this compound derivatives.

DFT calculations also play a crucial role in understanding the chemical reactivity and properties of flavonoids. They have been used to investigate the regioselectivity of synthetic reactions, such as the Suzuki-Miyaura coupling, and to calculate the redox potentials of flavonoids, which is critical for their antioxidant activity and their potential role in mitigating oxidative stress in diseases like Alzheimer's. innovareacademics.inresearchgate.net This predictive power allows for a more focused and efficient synthetic effort, prioritizing molecules with the highest probability of success. researchgate.net

Table 3: Application of Computational Methods in Flavonoid Drug Design

| Biological Target/Application | Computational Method | Investigated Flavonoid Type | Key Finding/Outcome | Reference |

|---|---|---|---|---|

| Glycogen Phosphorylase (Type 2 Diabetes) | Molecular Docking (Glide), QM/MM-PBSA | 5,7-Dihydroxyflavone analogues | Prediction of potent inhibitors for synthesis. | uclan.ac.uk |

| Pteridine Reductase 1 (Trypanosomiasis) | Molecular Docking, X-ray crystallography | Hydroxylated flavonols | Explanation of structure-activity relationships. | acs.org |

| Liver Disease | Molecular Docking, Molecular Simulations | Flavone derivatives | 5,7-Dihydroxyflavone identified as a promising drug molecule with high binding affinity. | nih.gov |

| Alzheimer's Disease | DFT Calculations | Hydroxylated flavonoids | Elucidation of redox properties and direct interactions with pathogenic factors (Aβ, metals). | researchgate.net |

In Vitro Biological Activities of 5,6 Dihydroxyflavone

Anti-inflammatory Properties

5,6-Dihydroxyflavone has demonstrated notable anti-inflammatory effects in laboratory studies, particularly in the context of immune cell response to inflammatory stimuli.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Murine Macrophages

In studies involving murine macrophage cell lines, such as RAW 264.7, this compound has been shown to effectively inhibit the production of nitric oxide (NO) when the cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent inducer of inflammation. nih.govresearchgate.net The inhibitory activity of this compound on NO production is dose-dependent. nih.gov Research has determined the half-maximal inhibitory concentration (IC₅₀) for this effect. nih.govnih.govmdpi.com

| Parameter | Cell Line | Value |

| IC₅₀ for Nitric Oxide Inhibition | RAW 264.7 | 11.55 ± 0.64 µM |

| Data sourced from a study on the molecular mechanisms of this compound in suppressing LPS-induced inflammation. nih.gov |

Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

Beyond its effects on nitric oxide, this compound also modulates the expression of key pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, treatment with this compound at concentrations of 12 µM and 24 µM led to a significant reduction in the messenger RNA (mRNA) expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netresearchgate.net This suppression of cytokine expression is a key indicator of its anti-inflammatory potential at the cellular level. nih.gov

| Cytokine | Treatment Concentration | Outcome |

| IL-1β | 12 µM and 24 µM | Significant decrease in mRNA expression |

| IL-6 | 12 µM and 24 µM | Significant decrease in mRNA expression |

| TNF-α | 12 µM and 24 µM | Significant decrease in mRNA expression |

| Based on findings in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.net |

Downregulation of Pro-inflammatory Mediators (e.g., iNOS)

The inhibitory effect of this compound on nitric oxide production is directly linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Western blot analysis has shown that this compound significantly hinders the expression of the iNOS protein in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net This action reduces the enzymatic capacity of the cells to produce large amounts of nitric oxide, a key mediator of the inflammatory response. nih.gov

| Pro-inflammatory Mediator | Treatment Concentration | Effect |

| iNOS | 12 µM and 24 µM | Significant downregulation of protein expression |

| Observed in LPS-stimulated RAW 264.7 macrophages. nih.govresearchgate.net |

Comparative Anti-inflammatory Potency with Structural Analogues (e.g., Baicalein (B1667712), Chrysin)

When compared to its structural relatives, baicalein and chrysin (B1683763), this compound has been shown to possess more potent anti-inflammatory activity in the context of nitric oxide suppression. nih.govnih.govresearchgate.net At a concentration of 25 µM, this compound exhibited a significantly higher potency in suppressing NO production in LPS-induced RAW 264.7 cells than either baicalein or chrysin. nih.govresearchgate.net This suggests that the specific arrangement of hydroxyl groups on the flavone (B191248) backbone is crucial for its anti-inflammatory efficacy. nih.gov

| Compound | Concentration | Nitric Oxide Inhibition |

| This compound | 25 µM | Significantly more potent |

| Baicalein | 25 µM | Less potent than this compound |

| Chrysin | 25 µM | Less potent than this compound |

| Comparative analysis in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net |

Antioxidant Mechanisms

In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties through the direct scavenging of harmful reactive oxygen species (ROS).

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound has been identified as an effective scavenger of both cytoplasmic and mitochondrial ROS. nih.govnih.govresearchgate.net In studies using murine macrophages, it was observed to inhibit LPS-induced cytoplasmic ROS production with a half-maximal inhibitory concentration (IC₅₀) of 0.8310 ± 0.633 µM. nih.govnih.govmdpi.com Furthermore, it has been shown to attenuate the overproduction of mitochondrial ROS. nih.govresearchgate.net Its radical scavenging ability has also been demonstrated in chemical assays, such as those involving DPPH (2,2-diphenyl-1-picrylhydrazyl) and the galvinoxyl radical. plos.orgscienceopen.comresearchgate.net In electron paramagnetic resonance spectroscopy, this compound was shown to be highly efficient in eliminating the galvinoxyl radical. plos.orgscienceopen.com

| ROS Type | IC₅₀ Value (Cytoplasmic ROS) | Other Observations |

| Cytoplasmic ROS | 0.8310 ± 0.633 µM | Dose-dependent scavenging in LPS-induced RAW 264.7 cells. nih.govmdpi.com |

| Mitochondrial ROS | Not specified | Significantly attenuated overproduction in LPS-induced RAW 264.7 cells. nih.gov |

| DPPH Radical | Not specified | Demonstrated scavenging activity. plos.orgscienceopen.comresearchgate.net |

| Galvinoxyl Radical | Not specified | Efficient elimination of the radical. plos.orgscienceopen.com |

| Data from in vitro cellular and chemical assays. |

Cytoplasmic ROS Elimination

Studies have demonstrated that this compound effectively inhibits and eliminates cytoplasmic ROS. nih.govmdpi.com In a study involving lipopolysaccharide (LPS)-induced murine macrophages, this compound was shown to inhibit cytoplasmic ROS production in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 0.8310 ± 0.633 μM. nih.govdntb.gov.uamdpi.comresearchgate.netresearchgate.netnih.gov At a concentration of 1 μM, it markedly attenuated the cytoplasmic ROS signal, and at 5 μM, the ROS signal was negligible compared to the control group, showcasing its potent scavenging activity. nih.gov

Mitochondrial ROS Eradication

The compound also effectively targets mitochondrial ROS (mtROS), which are significant contributors to cellular oxidative stress. mdpi.com Research has shown that this compound can eradicate the accumulation of mtROS. nih.govdntb.gov.uaresearchgate.netnih.gov In studies using RAW 264.7 cells stimulated with LPS, treatment with 12 μM this compound resulted in a significant reduction in mtROS content, indicating its ability to attenuate the overproduction of these reactive species within the mitochondria. nih.gov

Induction of Heme Oxygenase-1 (HO-1)

A key mechanism in the antioxidant activity of this compound is its ability to induce the expression of Heme Oxygenase-1 (HO-1). nih.govdntb.gov.uamdpi.comresearchgate.net HO-1 is a critical enzyme that provides cytoprotection against oxidative damage. spandidos-publications.com The induction of HO-1 by this compound is a significant part of its strategy to counteract cellular oxidative stress in macrophages. nih.gov Research confirmed that this compound significantly induced the generation of HO-1, which in turn contributes to protecting cells from oxidative damage. nih.govchemfaces.com The by-products of HO-1 activity, such as carbon monoxide and biliverdin, are involved in modulating cellular redox homeostasis. mdpi.com

Contribution to Cellular Redox Balance

Through its dual action of direct ROS scavenging and indirect antioxidant enzyme induction, this compound makes a substantial contribution to maintaining cellular redox balance. nih.govmdpi.comcuni.cz The disruption of this balance is a hallmark of inflammation and oxidative stress. mdpi.comnih.gov this compound helps restore this equilibrium by eliminating both cytoplasmic and mitochondrial ROS and by upregulating the protective HO-1 enzyme system. nih.govmdpi.com This multifaceted approach allows it to effectively alleviate oxidative stress and impede subsequent cellular damage. mdpi.com

Dose-Dependent Antioxidant Effects in Various Cell Lines (e.g., THP-1 monocytes, L-6 myoblasts)

The antioxidant effects of this compound have been observed to be dose-dependent across different cell lines, notably in THP-1 human monocytes and L-6 rat myoblasts. scienceopen.com Remarkably, strong antioxidant activity has been recorded at concentrations as low as 100 picomolar (pM) in both cell lines. nih.govresearchgate.netscienceopen.com In THP-1 monocytes subjected to oxidative stress, 10 µM of this compound provided complete protection, with partial protection observed at concentrations as low as 10 nM. scienceopen.comnih.gov Similarly, in L-6 myoblasts, it demonstrated significant free radical scavenging ability at concentrations between 10⁻⁷ M and 10⁻⁵ M. cuni.cz

Table 1: Dose-Dependent Antioxidant Activity of this compound

| Cell Line | Concentration | Observed Effect | Reference(s) |

|---|---|---|---|

| THP-1 Monocytes | 100 pM (10⁻¹⁰ M) | Statistically significant ROS elimination begins. | plos.org |

| 10 nM | Partial protection against strong oxidative stress. | scienceopen.comnih.gov | |

| 10 µM | Complete maintenance of cell viability under oxidative stress. | scienceopen.com | |

| L-6 Myoblasts | 100 pM (10⁻¹⁰ M) | Statistically significant ROS elimination begins. | plos.org |

| 10⁻⁷ M - 10⁻⁵ M | Significant scavenging of free radicals. | cuni.cz | |

| 10 µM | Protected cells against oxidative stress, though with a minor decrease in cell viability (20-25%). | researchgate.netscienceopen.com | |

| Murine Macrophages (RAW 264.7) | 0.8310 µM | IC50 value for cytoplasmic ROS inhibition. | nih.govdntb.gov.uamdpi.comresearchgate.net |

| 1 µM | Remarkable attenuation of cytoplasmic ROS. | nih.gov | |

| 5 µM | Negligible cytoplasmic ROS signal. | nih.gov |

Enzyme Modulation and Inhibition

Beyond its antioxidant capabilities, this compound also modulates the activity of specific enzymes.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the nervous system. nih.gov The inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a deficit in cholinergic transmission. mdpi.com In vitro studies have quantified this inhibitory action, demonstrating its potential for applications targeting neuroinflammatory diseases. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | Target Enzyme | IC50 Value | Reference(s) |

|---|

| This compound | Acetylcholinesterase (AChE) | 4.51 ± 0.03 μM | nih.govresearchgate.net |

Human Carboxylesterase 2 (hCE2) Inhibition

This compound has been identified as a potent inhibitor of human carboxylesterase 2 (hCE2), an enzyme crucial in the metabolism of various ester-containing drugs. nih.gov In a study screening over fifty flavonoids, this compound demonstrated the most significant inhibitory effect on hCE2, with a reported half-maximal inhibitory concentration (IC50) value of 3.50 μM. nih.gov

Research into the structure-activity relationships of flavonoids has highlighted the importance of specific structural features for hCE2 inhibition. The presence of hydroxyl groups at the C3 and C6 positions of the flavone structure was found to be essential for inhibitory activity. nih.gov Conversely, the addition of a sugar molecule, as in O-glycosylation or C-glycosylation, leads to a loss of this inhibitory function. nih.gov The potent and selective inhibition by compounds like this compound suggests their potential utility in modulating the metabolism of drugs activated by hCE2, such as the anticancer prodrug irinotecan. nih.govtmrjournals.com Molecular docking studies have been employed to understand the interaction between flavonoids like this compound and human carboxylesterases, providing insight into the inhibitory mechanisms. csic.esfrontiersin.org

Table 1: hCE2 Inhibition by this compound

| Compound | IC50 Value (μM) | Key Structural Feature for Inhibition |

|---|

Alpha-Glucosidase Inhibition (in the context of related flavones, e.g., Baicalein)

While direct data on this compound's inhibition of alpha-glucosidase is limited, the activity of structurally related flavones, particularly Baicalein (5,6,7-trihydroxyflavone), provides significant context. Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Baicalein has been identified as a potent inhibitor of alpha-glucosidase. nih.gov It demonstrates a mixed-type reversible inhibition on yeast α-glucosidase with an inhibition constant (Ki) of 25.89 µM. nih.gov In contrast, its glycoside form, Baicalin (B1667713), does not show any inhibitory activity against the enzyme. nih.gov The inhibitory concentration of baicalein on alpha-glucosidase has been reported with an IC50 value of 584.1 µg/ml in one study. informaticsjournals.co.in Structure-activity relationship (SAR) studies on baicalein analogs have suggested that the C-ring of the flavonoid structure is not essential for the inhibitory activity, underscoring the importance of the 2,3,4-trihydroxybenzoyl structure. capes.gov.brnih.gov

Other related flavones also exhibit inhibitory effects. For instance, 4',5-Dihydroxyflavone inhibits yeast α-glucosidase with an IC50 of 66 μM. medchemexpress.com Furthermore, studies on 6-hydroxyflavones have shown that compounds like 6-amino-5,7-dihydroxyflavone are potent and specific inhibitors of rat intestinal alpha-glucosidase, with activity comparable to the drug acarbose. capes.gov.brnih.gov

Table 2: Alpha-Glucosidase Inhibition by Related Flavones

| Compound | Enzyme Source | Inhibition Value | Type of Inhibition |

|---|---|---|---|

| Baicalein | Yeast | Ki: 25.89 µM nih.gov | Mixed-type reversible nih.gov |

| Baicalein | Not specified | IC50: 584.1 µg/ml informaticsjournals.co.in | Not specified |

| Baicalin | Yeast | No inhibition nih.gov | Not applicable |

| 4',5-Dihydroxyflavone | Yeast | IC50: 66 µM medchemexpress.com | Not specified |

Glycogen (B147801) Phosphorylase Inhibition (in the context of related flavone derivatives)

Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glycogen metabolism, and its inhibition is a target for managing hyperglycemia in type 2 diabetes. acs.orgmdpi.comencyclopedia.pubmdpi.com The inhibitory potential of this compound can be understood by examining related flavone derivatives.

Studies have focused on synthetic 5,7-dihydroxyflavone (Chrysin) analogues. nih.govuclan.ac.uk Chrysin itself is a relatively weak inhibitor of glycogen phosphorylase, showing less than 50% inhibition even at high concentrations. acs.org However, research indicates that the hydroxylation pattern on the flavone rings is a key determinant of inhibitory activity. acs.orgmdpi.com For example, increasing the hydroxylation of the A-ring enhances the potency of inhibition against GP. acs.org Luteolin, which has additional hydroxyl groups on the B-ring compared to Chrysin, is a good inhibitor with an IC50 value of 29.7 µM. acs.org Flavones with even more hydroxyl groups, such as 6-Hydroxyluteolin and Quercetagetin, are more potent inhibitors still, with IC50 values of 11.6 µM and 9.7 µM, respectively. acs.org This suggests that the presence and position of hydroxyl groups are more critical than the basic flavone backbone for effective GP inhibition.

Table 3: Glycogen Phosphorylase (GPb) Inhibition by Related Flavones

| Compound | IC50 Value (µM) |

|---|---|

| Chrysin (5,7-dihydroxyflavone) | >200 acs.org |

| Luteolin | 29.7 acs.org |

| 6-Hydroxyluteolin | 11.6 acs.org |

| Hypolaetin | 15.7 acs.org |

Antiviral Activities

Recent research has highlighted the antiviral properties of this compound, particularly against betacoronaviruses.

Anti-Betacoronavirus Activity

This compound has been shown to exert anti-betacoronavirus activity. sciprofiles.comnih.gov Studies have demonstrated its effectiveness against common human betacoronaviruses, such as HCoV-OC43, in addition to its activity against SARS-CoV-2. sciprofiles.comnih.govresearchgate.netdigitellinc.com This broad activity suggests its potential as a therapeutic candidate against this genus of viruses. sciprofiles.comresearchgate.net

Mechanisms of Viral Entry Blockage

The primary antiviral mechanism of this compound is the blockage of viral entry into host cells. sciprofiles.comnih.govresearchgate.net Research indicates that the compound interferes with the crucial interaction between the viral spike protein and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor. sciprofiles.comnih.govresearchgate.net Specifically, this compound is thought to target the receptor-binding domain (RBD) of the spike protein, which in turn prevents the virus from attaching to and entering the host cell, thereby inhibiting viral replication. sciprofiles.comnih.govresearchgate.netresearchgate.net The 5,6-dihydroxyl (catechol) groups on the A ring of the flavone are essential for this suppressive activity; blocking these groups with methyl or methylene (B1212753) groups eliminates the antiviral effect. sciprofiles.comnih.govresearchgate.netdigitellinc.com This mechanism is distinct from that of the related compound Baicalein, which targets the viral 3C-like protease (3CLpro). nih.govresearchgate.net

Anti-SARS-CoV-2 Activity against Specific Variants (e.g., Omicron EG.5.1.1)

This compound has demonstrated potent activity against specific variants of SARS-CoV-2. sciprofiles.comresearchgate.net In microneutralization and plaque reduction neutralization tests, it exhibited more potent anti-SARS-CoV-2 activity against the Omicron variant EG.5.1.1 than Baicalein. sciprofiles.comnih.govdigitellinc.comresearchgate.net This finding highlights its potential relevance in addressing currently circulating and emerging SARS-CoV-2 variants. researchgate.netbsky.app

Table 4: Antiviral Profile of this compound

| Virus Target | Proposed Mechanism of Action | Key Structural Feature |

|---|---|---|

| Betacoronaviruses (HCoV-OC43, SARS-CoV-2) sciprofiles.comnih.govresearchgate.net | Blocks viral entry by interfering with Spike-ACE2 interaction sciprofiles.comnih.govresearchgate.netresearchgate.net | 5,6-dihydroxyl groups on the A ring sciprofiles.comnih.govresearchgate.net |

Molecular Mechanisms of Action of 5,6 Dihydroxyflavone

Modulation of Key Inflammatory Signaling Pathways

Toll-like Receptor 4 (TLR4) Activation Inhibition

Research indicates that 5,6-DHF can block the activation of cell surface Toll-like receptor 4 (TLR4). researchgate.netnih.govnih.govdntb.gov.ua TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and initiates an inflammatory response. By inhibiting the activation of TLR4, 5,6-DHF can suppress the downstream signaling cascades that lead to the production of pro-inflammatory mediators. nih.govcas.czmdpi.com Studies in LPS-stimulated murine macrophages have demonstrated that 5,6-DHF mitigates inflammatory responses by inhibiting the TLR4/NF-κB and MAPK signaling pathways. researchgate.net

Mitogen-Activated Protein Kinases (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammatory signals. 5,6-DHF has been found to impede the phosphorylation of key proteins within this pathway. researchgate.netnih.govnih.govdntb.gov.ua Specifically, it has been observed to downregulate the expression levels of phosphorylated p38 and c-Jun N-terminal kinase (JNK). researchgate.netmdpi.com

Studies have shown that while LPS stimulation significantly increases the phosphorylation of p38, treatment with 5,6-DHF leads to a downregulation of its phosphorylated form. researchgate.netmdpi.com This suppression of p38 phosphorylation is a key mechanism by which 5,6-DHF exerts its anti-inflammatory effects. nih.govnih.govdntb.gov.ua

Similar to its effect on p38, 5,6-DHF also inhibits the phosphorylation of JNK. researchgate.netnih.govnih.govdntb.gov.ua In LPS-induced inflammatory models, 5,6-DHF was shown to impede the phosphorylation of JNK, thereby contributing to the suppression of the inflammatory response. researchgate.netmdpi.com

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Regulation

The JAK-STAT pathway is another critical signaling route for a wide array of cytokines and growth factors, playing a significant role in inflammation. 5,6-DHF has been demonstrated to regulate this pathway by affecting the phosphorylation of its key components. researchgate.netnih.govnih.govdntb.gov.ua

Research has revealed that 5,6-DHF can attenuate the phosphorylation of Janus kinase 2 (JAK2). researchgate.netnih.govnih.govdntb.gov.ua In cells stimulated with LPS, which typically show a marked increase in phosphorylated JAK2 levels, treatment with 5,6-DHF has been observed to reverse this trend in a concentration-dependent manner. nih.gov This significant reduction in the LPS-induced phosphorylation of JAK2 is a crucial aspect of the anti-inflammatory mechanism of 5,6-DHF. nih.govresearchgate.net

Interactive Data Table: Effect of 5,6-DHF on Protein Phosphorylation

| Pathway | Protein | Effect of 5,6-DHF |

| MAPK | p38 | ↓ Phosphorylation researchgate.netmdpi.com |

| MAPK | JNK | ↓ Phosphorylation researchgate.netmdpi.com |

| JAK-STAT | JAK2 | ↓ Phosphorylation nih.govresearchgate.net |

Reduction of STAT3 Phosphorylation

5,6-Dihydroxyflavone has been shown to intervene in the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. nih.gov In studies involving murine macrophages stimulated by lipopolysaccharide (LPS), a significant increase in the phosphorylation of both JAK2 and STAT3 was observed. nih.govresearchgate.net Treatment with this compound reversed this effect in a concentration-dependent manner. nih.gov Specifically, it significantly lowered the LPS-induced phosphorylation ratios of JAK2 and STAT3, thereby impeding the signal transduction cascade that is crucial for the expression of many inflammatory mediators. nih.govresearchgate.net This inhibitory action on the JAK-STAT pathway is a key component of its anti-inflammatory mechanism. nih.govnih.gov

Nuclear Factor-κB (NF-κB) Pathway Intervention

The compound also demonstrates significant intervention in the Nuclear Factor-κB (NF-κB) pathway, a central regulator of inflammatory responses. nih.govnih.gov this compound hinders phosphorylation steps within this pathway, which in turn downregulates the expression of pro-inflammatory proteins and cytokines. nih.govmdpi.com By preventing the activation of NF-κB, 5,6-DHF can effectively suppress the transcription of genes involved in inflammation. nih.gov

A key target of this compound within the NF-κB pathway is the p65 subunit. nih.govresearchgate.net Research has demonstrated that higher concentrations (e.g., 24 μM) of 5,6-DHF successfully hinder the activation of NF-κB by significantly suppressing the expression and phosphorylation level of p65. nih.govresearchgate.net The phosphorylation of p65 is a critical step for its activation and subsequent translocation to the nucleus to initiate gene transcription. mdpi.comdovepress.com By inhibiting this specific phosphorylation event, 5,6-DHF blocks a crucial step in the NF-κB-mediated inflammatory response. nih.govnih.gov

Mechanisms of Oxidative Stress Alleviation

This compound exhibits robust antioxidant functions through a dual approach: directly neutralizing harmful reactive species and bolstering the cell's own antioxidant defenses. nih.govmdpi.com

Direct Interaction with Reactive Species

The structure of this compound, particularly its catechol moiety, lends it potent radical scavenging activity. researchgate.net It has been shown to directly scavenge cytoplasmic Reactive Oxygen Species (ROS) and mitochondrial ROS (mtROS). nih.govmdpi.com This direct interaction helps to immediately reduce the cellular load of these damaging molecules. nih.gov Studies using intracellular fluorescent probes have confirmed its strong antioxidant activity at very low concentrations, with a significant decrease in intracellular ROS observed at picomolar levels. scienceopen.com In laboratory assays, 5,6-DHF proved to be an efficient scavenger of the galvinoxyl radical. scienceopen.com Its efficacy in reducing cytoplasmic ROS has been quantified, as shown in the table below.

Table 1: Inhibitory Concentrations of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against key markers of inflammation and oxidative stress in murine macrophages.

| Target | IC50 Value (μM) | Cell Model |

| Nitric Oxide (NO) Production | 11.55 ± 0.64 | LPS-induced RAW 264.7 |

| Cytoplasmic ROS Production | 0.8310 ± 0.633 | LPS-induced RAW 264.7 |

| Data sourced from studies on lipopolysaccharide (LPS)-induced inflammation. nih.govresearchgate.netnih.gov |

Upregulation of Cellular Antioxidant Defense Enzymes

Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant capabilities. nih.gov It acts as an inducer of heme-oxygenase 1 (HO-1), a critical enzyme in the cellular defense against oxidative damage. nih.govmdpi.comresearchgate.netnih.gov The overexpression of HO-1 contributes to establishing cellular redox balance and protecting cells from oxidative stress. nih.govmdpi.com This mechanism is distinct from direct radical scavenging and represents a more sustained cellular response to oxidative threats. spandidos-publications.comxiahepublishing.com

Table 2: Summary of this compound's Effect on Protein Phosphorylation

This table summarizes the observed modulatory effects of this compound on the phosphorylation of key signaling proteins in inflammatory pathways.

| Pathway | Protein | Effect of this compound |

| JAK-STAT | STAT3 | Reduces LPS-induced phosphorylation in a concentration-dependent manner. nih.govresearchgate.net |

| NF-κB | p65 | Suppresses LPS-induced phosphorylation, particularly at higher concentrations. nih.govresearchgate.net |

| Observations are based on studies in LPS-stimulated murine macrophage models. nih.gov |

Elucidation of Specific Cellular Binding Targets (Ongoing Research)

While the effects of this compound on signaling pathways like JAK-STAT and NF-κB are well-documented, its precise direct cellular binding targets remain an active area of investigation. nih.gov Current research indicates that the compound's mechanisms involve hindering phosphorylation steps and blocking the activation of cell surface receptors like Toll-like receptor 4 (TLR4) in response to stimuli such as LPS. nih.govnih.gov However, a definitive, specific intracellular protein that it binds to initiate these effects has not yet been fully elucidated and requires further research. nih.gov Some studies on related flavonoids suggest potential interactions with receptors like the orphan nuclear receptor 4A1 (NR4A1), but specific binding data for 5,6-DHF is not yet conclusive. mdpi.com

Mechanisms of Enzyme Inhibition (e.g., AChE, hCE2)

This compound demonstrates notable inhibitory activity against key enzymes, including human carboxylesterase 2 (hCE2) and acetylcholinesterase (AChE). These interactions are pivotal to its pharmacological profile and have been the subject of detailed scientific investigation.

Inhibition of human Carboxylesterase 2 (hCE2)

Human carboxylesterases (hCEs) are critical enzymes in the metabolism of a wide range of ester-containing drugs. nih.gov Specifically, hCE2 is involved in the metabolic activation of certain prodrugs, such as the anticancer agent irinotecan. nih.govtmrjournals.com The inhibition of hCE2 can, therefore, modulate the therapeutic effects and toxicity of these drugs. nih.gov

In a study evaluating over fifty flavonoids, this compound emerged as the most potent inhibitor of hCE2, exhibiting a half-maximal inhibitory concentration (IC50) of 3.50 μM. nih.govresearchgate.net Research has indicated that the structural characteristics of flavonoids are crucial for their inhibitory action on hCE2. For this compound, the presence of the hydroxyl group at the C6 position is considered essential for its potent inhibitory effect. nih.gov The mechanism of this inhibition has been further explored through both experimental assays and computational docking simulations, which help to elucidate the binding interactions between the flavonoid and the enzyme's active site. nih.govresearchgate.netcsic.esfrontiersin.org

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net this compound has been identified as an inhibitor of AChE, demonstrating a half-maximal inhibitory concentration (IC50) of 4.51 ± 0.03 μM. nih.govresearchgate.netmdpi.com This inhibitory action highlights the potential of this compound in the context of neuroinflammatory diseases. nih.govmdpi.com

Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 Value (μM) | Source |

| human Carboxylesterase 2 (hCE2) | 3.50 | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | 4.51 ± 0.03 | nih.govresearchgate.netmdpi.com |

Structure Activity Relationship Sar Studies of 5,6 Dihydroxyflavone and Its Analogues

Significance of the Catechol Motif (5,6-Dihydroxyl Group) on the A-Ring

The presence of a catechol motif, which is a 1,2-dihydroxybenzene structure, on the A-ring of the flavone (B191248) skeleton is a distinguishing feature of 5,6-dihydroxyflavone. This specific arrangement of adjacent hydroxyl groups at the C5 and C6 positions significantly influences its biological profile, particularly its anti-inflammatory, antioxidant, and antiviral properties. nih.govresearchgate.net

The 5,6-dihydroxyl group on the A-ring is a critical determinant for the anti-inflammatory activity of flavones. nih.govresearchgate.net Research has demonstrated that this catechol moiety is indispensable for potent anti-inflammatory effects. researchgate.net When compared to its structural analogues, baicalein (B1667712) (5,6,7-trihydroxyflavone) and chrysin (B1683763) (5,7-dihydroxyflavone), this compound (5,6-DHF) exhibits superior potency in suppressing inflammatory responses in murine macrophage cells. nih.govresearchgate.netdntb.gov.uaresearchgate.net

| Compound | Inflammatory Marker | Cell Line | IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| This compound | Nitric Oxide (NO) | RAW 264.7 | 11.55 ± 0.64 | nih.govresearchgate.net |

| This compound | Cytoplasmic ROS | RAW 264.7 | 0.8310 ± 0.633 | nih.govresearchgate.net |

The antioxidant capacity of flavonoids is heavily influenced by the number and position of hydroxyl groups. uchile.cl The catechol structure is a well-established radical scavenger. While this feature is often discussed in the context of the B-ring (e.g., in quercetin (B1663063) or luteolin), the 5,6-dihydroxyl group on the A-ring of 5,6-DHF also confers significant antioxidant activity. uchile.clnih.gov This A-ring catechol motif is a special feature that contributes to its potential as an antioxidant. nih.govmdpi.comresearchgate.net

The radical scavenging activity of 5,6-DHF has been quantified, showing a Trolox equivalent antioxidant capacity (TEAC) of 0.98 ± 0.05 μM. mdpi.com Further studies have demonstrated its ability to eliminate ROS in various cell lines at very low concentrations. mdpi.comresearchgate.net The B-ring's structure is often considered the primary determinant of antioxidant activity; flavonoids with a catechol-containing B-ring exhibit a fast initial scavenging phase followed by a slow secondary phase. nih.gov In contrast, the resorcinol (B1680541) structure, which is more common in the A-ring, is not as readily oxidized. csic.es The unique presence of a catechol group on the A-ring of 5,6-DHF is therefore a key contributor to its antioxidant profile. nih.gov

Recent research has highlighted the critical role of the 5,6-dihydroxyl group of 5,6-DHF in its antiviral activity, particularly against betacoronaviruses like SARS-CoV-2. nih.govnih.gov Studies comparing the anti-SARS-CoV-2 activity of various flavones revealed the essential nature of this 5,6-catechol group for suppressing viral infection. nih.govnih.gov

The antiviral mechanism of 5,6-DHF involves blocking the virus's entry into host cells by interfering with the interaction between the viral spike protein's receptor-binding domain (RBD) and the human ACE2 receptor. nih.gov The importance of the 5,6-dihydroxyl moiety is underscored by chemical modification experiments. When these hydroxyl groups are blocked by converting them into methyl or methylene (B1212753) groups, the antiviral activity of the resulting compound is completely eradicated. nih.govnih.gov This demonstrates that the free hydroxyls of the catechol group are indispensable for the antiviral function. nih.gov In comparison, baicalein, which possesses a 7-hydroxyl group in addition to the 5,6-dihydroxyl groups, shows attenuated antiviral activity, suggesting the 7-OH group may hinder the compound's efficacy in this context. nih.gov

| Compound | Key Structural Feature | Antiviral Activity | Source |

|---|---|---|---|

| This compound (5,6-DHF) | 5,6-dihydroxyl (catechol) on A-ring | Potent | nih.govnih.gov |

| Baicalein | 5,6,7-trihydroxyl on A-ring | Less potent than 5,6-DHF | nih.gov |

| Methylated/Methylene-blocked 5,6-DHF | Blocked 5,6-hydroxyl groups | Activity eradicated | nih.govnih.gov |

Effects of Hydroxyl Group Position and Pattern

Human carboxylesterase 2 (hCE2) is a key enzyme in the metabolism of several ester-containing drugs. nih.govresearchgate.net The search for potent and selective hCE2 inhibitors has identified flavonoids as a promising class of compounds. SAR studies involving over fifty flavonoids have demonstrated that the hydroxyl groups at the C3 and C6 positions are essential for hCE2 inhibition. nih.govresearchgate.netresearchgate.net

Among all tested flavonoids, this compound, which possesses the critical C6 hydroxyl group, displayed the most potent inhibitory effect against hCE2, with an IC₅₀ value of 3.50 μM. nih.govresearchgate.netresearchgate.net This highlights the significance of the hydroxylation pattern on the A-ring for this specific enzymatic inhibition.

| Compound | Key Structural Features for Inhibition | hCE2 IC₅₀ Value (μM) | Source |

|---|---|---|---|

| This compound | C6-OH | 3.50 | nih.govresearchgate.netresearchgate.net |

| General Flavonoids | C3-OH and C6-OH | Essential for activity | nih.govresearchgate.net |

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a common modification found in nature. This process can occur via an oxygen atom (O-glycosylation) or a carbon atom (C-glycosylation) and significantly alters the physicochemical properties and biological activity of the flavonoid. cas.czresearchgate.net

In the context of hCE2 inhibition, both O-glycosylation and C-glycosylation result in a loss of inhibitory activity. nih.govresearchgate.net This suggests that the aglycone (non-sugar) form of the flavonoid is required for effective binding to the enzyme's active site. The addition of a bulky and hydrophilic sugar group likely creates steric hindrance or unfavorable interactions that prevent proper docking.

This trend is observed with other enzymes as well. For instance, glycosylated flavonoids generally exhibit lower antioxidant capacity compared to their corresponding aglycones. tandfonline.com Similarly, the glycosylation of quercetin reduces its inhibitory effect on α-glucosidase. phcog.com The presence of sugar units in flavonoid structures also tends to reduce their inhibitory power against pancreatic lipase. tandfonline.com While glycosylation can improve properties like water solubility and stability, it often diminishes or abolishes direct enzyme inhibitory activity. tandfonline.comijper.orgnih.govmdpi.com C-glycosides are noted to be more stable against acid hydrolysis and enzymatic degradation by glycosidases compared to O-glycosides. researchgate.net

Comparison of Dihydroxyflavone and Trihydroxyflavone Structures

The number and position of hydroxyl (-OH) groups on the flavone scaffold are critical determinants of biological activity. Comparisons between dihydroxyflavones, such as this compound and chrysin (5,7-dihydroxyflavone), and trihydroxyflavones, like baicalein (5,6,7-trihydroxyflavone), reveal significant differences in their effects.

Recent studies have highlighted the importance of the catechol group (an o-dihydroxy arrangement) for various biological activities. For instance, this compound, possessing a catechol motif on the A-ring, has demonstrated superior potency in blocking inflammatory responses in murine macrophage cells compared to its close structural analogs, baicalein and chrysin. nih.govresearchgate.netmdpi.com This suggests that the 5,6-dihydroxyl arrangement is a key feature for its anti-inflammatory action. nih.govmdpi.com In a study comparing their effects on nitric oxide (NO) production, this compound showed significantly higher potency than both baicalein and chrysin. nih.govresearchgate.net

Baicalein, a 5,6,7-trihydroxyflavone, has been shown to induce both apoptosis and autophagy in lung cancer cells. mdpi.com In contrast, chrysin, a 5,7-dihydroxyflavone, exhibits anti-inflammatory and anti-cancer properties, but its activity can be influenced by further substitutions. iiarjournals.orgresearchmap.jp The addition of a hydroxyl group at different positions can either enhance or diminish the biological effect, underscoring the nuanced role of hydroxylation patterns.

The antioxidant capacity of flavonoids is also heavily influenced by their hydroxylation. Generally, a higher number of hydroxyl groups is associated with greater superoxide-anion scavenging effects. researchgate.net The order of scavenging activity has been reported as dihydromyricetin (B1665482) > myricetin (B1677590) > quercetin > kaempferol (B1673270) > baicalein > chrysin, which correlates with the number of hydroxyl groups. researchgate.net

| Compound | Structure | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Dihydroxyflavone | Catechol group on A-ring | Potent anti-inflammatory activity, higher than baicalein and chrysin. | nih.govresearchgate.netmdpi.com |

| Chrysin | 5,7-Dihydroxyflavone | Hydroxyl groups at C5 and C7 | Anti-inflammatory and anti-cancer properties. | iiarjournals.orgresearchmap.jp |

| Baicalein | 5,6,7-Trihydroxyflavone | Three hydroxyl groups on A-ring | Induces apoptosis and autophagy in cancer cells; lower anti-inflammatory potency than this compound. | nih.govmdpi.com |

Role of Substituents on Different Flavone Rings

The type and position of substituent groups on the A and B rings of the flavone core play a crucial role in modulating biological activity.

Substitutions on the A-ring can significantly impact a flavonoid's properties. The introduction of methoxy (B1213986) (-OCH3) groups, for example, can have varied effects. In some cases, methoxylation can reduce antibacterial properties compared to the corresponding hydroxylated flavonoids. mdpi.com However, a methoxy group at the C-7 position has been shown to enhance anti-inflammatory activity. mdpi.com For instance, 7-methoxyflavone (B191842) exhibited the greatest inhibition of prostaglandin (B15479496) E2 (PGE2) production, followed by flavone and then wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone). iiarjournals.orgresearchmap.jp Conversely, placing a methoxy group at the C-5 position can lead to reduced activity due to steric hindrance. mdpi.com

Halogen atoms, such as bromine and chlorine, on the A-ring can also be beneficial for certain activities. For the inhibition of the CK-2 enzyme, the presence of bromine and chlorine atoms at positions 6 and 8 of the A-ring, respectively, was found to be advantageous. encyclopedia.pub Furthermore, the introduction of electron-withdrawing groups like chlorine has been shown to increase antibacterial activity. researchgate.net

| Substituent | Position | Effect on Biological Activity | Example Compound/Study | Reference |

|---|---|---|---|---|

| Methoxy (-OCH3) | C7 | Enhances anti-inflammatory activity. | 7-Methoxyflavone | iiarjournals.orgresearchmap.jpmdpi.com |

| Methoxy (-OCH3) | C5 | Reduces activity due to steric hindrance. | Nobiletin derivatives | mdpi.com |

| Halogens (Br, Cl) | C6, C8 | Beneficial for CK-2 inhibition. | General SAR study | encyclopedia.pub |

| Chlorine (Cl) | General | Increases antibacterial activity. | Bischalcone derivatives | researchgate.net |

Substituents on the B-ring are considered major determinants of the antioxidant and, in many cases, the anticancer activity of flavonoids. encyclopedia.pubscispace.com The presence of even a single hydroxyl group on the B-ring, particularly at the C4' position, confers noticeable scavenging potential. encyclopedia.pubmdpi.com Flavonoids with a catechol (o-dihydroxy) moiety on the B-ring are often potent antioxidants. encyclopedia.pubmdpi.com

The introduction of electron-rich substituents on the B-ring has been underlined as important for the antiproliferative activity of synthetic flavonoids. researchgate.net For example, substitutions with chlorine or a methyl group on the B-ring have been found to be beneficial for activity against lung cancer cells. mdpi.com In contrast, for anti-inflammatory activity in flavanones, a carboxyl group in the meta-position of the B-ring increases biological activity, while halogen substituents in the para-position are less active. jcu.edu.au

The biological activity of flavonoids is governed by a combination of steric and electronic effects of their substituents. Steric hindrance, caused by bulky substituent groups, can impede the interaction of the flavonoid with its biological target. mdpi.comscielo.br For instance, bulky groups at the C3 position can have an adverse effect on bioactivity. srce.hr Similarly, the substitution of the B-ring's benzene (B151609) with a larger 1,3-benzodioxole (B145889) structure was found to be detrimental to activity due to steric hindrance. mdpi.com

Electronic effects refer to the influence of a substituent on the electron distribution within the molecule. Electron-donating groups, such as hydroxyl and methoxy groups, and electron-withdrawing groups, like halogens, can alter the reactivity and binding affinity of the flavonoid. researchgate.netmdpi.com The electron-donating properties of substituents at the 3' and 4' positions of the B-ring are thought to be important for interaction with the catalytic domain of enzymes through hydrogen bonds. srce.hr

Computational and Molecular Docking Simulations in SAR Delineation

Computational methods, particularly molecular docking simulations, have become invaluable tools for elucidating the SAR of flavonoids. biorxiv.orgpensoft.net These techniques allow researchers to predict and visualize how a flavonoid molecule binds to a specific protein target at the atomic level. pensoft.net By calculating the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, molecular docking can help explain the observed biological activities. biorxiv.orgnih.gov

For example, molecular docking studies have been used to investigate the interaction of this compound with various protein targets, helping to understand its anti-inflammatory and antioxidant mechanisms. mdpi.comspandidos-publications.com These simulations can predict the binding free energy, with more negative values indicating a stronger and more stable interaction. nih.gov This information is crucial for the rational design of new flavonoid analogs with improved potency and selectivity. srce.hr Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complexes over time. mdpi.com

Preclinical Pharmacological Investigations of 5,6 Dihydroxyflavone Non Human Studies

In Vitro Cellular Models for Efficacy Assessment

5,6-Dihydroxyflavone (5,6-DHF) has demonstrated significant anti-inflammatory properties in in vitro studies utilizing macrophage cell lines, primarily RAW 264.7 murine macrophages. A key mechanism of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS). Research has shown that 5,6-DHF can inhibit LPS-induced NO production in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 11.55 ± 0.64 μM. nih.govnih.govresearchgate.net This inhibitory effect on NO production highlights its potential as an anti-inflammatory agent. nih.govnih.gov

The anti-inflammatory action of 5,6-DHF extends to the regulation of various pro-inflammatory mediators. nih.gov In LPS-stimulated RAW 264.7 cells, 5,6-DHF has been observed to suppress the expression of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and iNOS. nih.govresearchgate.net Furthermore, it has been shown to downregulate the mRNA expression of key inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net

The underlying molecular mechanisms for these effects involve the modulation of critical inflammatory signaling pathways. nih.gov Studies indicate that 5,6-DHF can impede the activation of Toll-like receptor 4 (TLR4), a key receptor in the LPS signaling cascade. nih.govnih.govresearchgate.net This, in turn, leads to the impediment of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of c-Jun N-terminal kinase (JNK) and p38. nih.govnih.govresearchgate.net Additionally, 5,6-DHF has been shown to interfere with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway by inhibiting the phosphorylation of JAK2 and STAT3, as well as the nuclear factor-κB (NF-κB) pathway by hindering the phosphorylation of p65. nih.govnih.govresearchgate.net

Interestingly, the anti-inflammatory potency of 5,6-DHF has been compared to its structural analogs, baicalein (B1667712) and chrysin (B1683763). nih.govresearchgate.net The presence of the 5,6-dihydroxyl (catechol) group on the A ring of 5,6-DHF is considered crucial for its potent anti-inflammatory activity, suggesting a significant structure-activity relationship. nih.govresearchgate.net

Table 1: Anti-inflammatory Effects of this compound in Macrophage Cell Lines

| Parameter | Cell Line | Stimulus | Effect of 5,6-DHF | IC50 Value | Reference |

|---|---|---|---|---|---|

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition | 11.55 ± 0.64 μM | nih.govnih.govresearchgate.net |

| Pro-inflammatory Protein Expression (COX-2, iNOS) | RAW 264.7 | LPS | Suppression | Not specified | nih.govresearchgate.net |

| Pro-inflammatory Cytokine mRNA Expression (IL-1β, IL-6, TNF-α) | RAW 264.7 | LPS | Downregulation | Not specified | nih.govresearchgate.net |

| TLR4 Activation | RAW 264.7 | LPS | Blockage | Not specified | nih.govnih.govresearchgate.net |

| MAPK Pathway (p-JNK, p-p38) | RAW 264.7 | LPS | Inhibition of phosphorylation | Not specified | nih.govnih.govresearchgate.net |

| JAK-STAT Pathway (p-JAK2, p-STAT3) | RAW 264.7 | LPS | Inhibition of phosphorylation | Not specified | nih.govnih.govresearchgate.net |

| NF-κB Pathway (p-p65) | RAW 264.7 | LPS | Inhibition of phosphorylation | Not specified | nih.govnih.govresearchgate.net |

This compound has exhibited notable antioxidant effects in cellular models, including L-6 myoblasts and THP-1 monocytes. plos.orgnih.gov Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS). nih.govnih.gov In studies using intracellular fluorescent probes and electron paramagnetic resonance spectroscopy, 5,6-DHF demonstrated the ability to eliminate ROS in L-6 and THP-1 cells at very low concentrations. nih.gov

The compound's efficacy in combating oxidative stress has been demonstrated in various contexts. For instance, in murine macrophages, 5,6-DHF inhibited LPS-induced cytoplasmic ROS production with a half-maximal inhibitory concentration (IC50) of 0.8310 ± 0.633 μM. nih.govnih.govresearchgate.netresearchgate.net It also eradicated the accumulation of mitochondrial ROS (mtROS). nih.govnih.govresearchgate.net This suggests a dual role in scavenging both cytoplasmic and mitochondrial ROS. nih.gov

It is noteworthy that at concentrations where 5,6-DHF exerts its antioxidant effects, it did not show significant cytotoxicity in myoblasts and monocytes. nih.govresearchgate.net

Table 2: Antioxidant Effects of this compound in Myoblast and Monocyte Cell Lines

| Parameter | Cell Line(s) | Stressor | Effect of 5,6-DHF | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|---|

| Cytoplasmic ROS Production | Murine Macrophages | LPS | Inhibition | 0.8310 ± 0.633 μM | nih.govnih.govresearchgate.netresearchgate.net |

| Mitochondrial ROS (mtROS) Accumulation | Murine Macrophages | LPS | Eradication | Not specified | nih.govnih.govresearchgate.net |

| Intracellular ROS Elimination | L-6 and THP-1 cells | Not specified | Elimination | As low as 100 pM | nih.gov |

| Protection against Oxidative Stress | THP-1 monocytes | Cumene hydroperoxide | Partial protection | 10 nM | nih.gov |

| Heme-oxygenase 1 (HO-1) Expression | Murine Macrophages | Not specified | Induction | Not specified | nih.govnih.govresearchgate.net |

The neuroprotective potential of this compound has been investigated in cellular models, with a particular focus on its ability to inhibit acetylcholinesterase (AChE). nih.gov AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnanobioletters.com 5,6-DHF has demonstrated the ability to inhibit AChE with a half-maximal inhibitory concentration (IC50) of 4.51 ± 0.03 μM. nih.gov

In addition to direct enzyme inhibition, the neuroprotective effects of flavonoids, in general, are attributed to their ability to modulate various signaling pathways involved in neuroinflammation and neuronal survival. mdpi.com While specific studies on 5,6-DHF's broader neuroprotective mechanisms in cellular models are less detailed in the provided context, the inhibition of AChE points towards its potential in managing neurodegenerative conditions. nih.gov

Table 3: Neuroprotective Potential of this compound in a Cellular Model

| Target | Assay | Result | IC50 Value | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Inhibition | 4.51 ± 0.03 μM | nih.gov |

This compound has shown promising antiviral activity against betacoronaviruses, including SARS-CoV-2, in studies using Vero-E6 cells. researchgate.netresearcher.lifenih.gov Research indicates that 5,6-DHF can inhibit the replication of the SARS-CoV-2 Omicron variant EG.5.1.1 more potently than its structural analog, baicalein, as demonstrated by microneutralization (MNT) and plaque reduction neutralization tests (PRNT). researchgate.netnih.govresearchgate.net

The mechanism of its antiviral action appears to be distinct from that of baicalein, which targets the 3C-like protease (3CLpro). researchgate.netnih.govnih.gov Instead, time-of-addition assays, molecular docking, and spike-bearing pseudotyped virus entry assays suggest that 5,6-DHF interferes with the interaction between the viral spike protein's receptor-binding domain (RBD) and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.netnih.govnih.gov This interference effectively blocks the virus from entering the host cell. nih.gov

The presence of the 5,6-dihydroxyl (catechol) group on the A ring of the flavone (B191248) is considered essential for its suppressive effect on SARS-CoV-2 infection. researchgate.netnih.gov Furthermore, 5,6-DHF has also demonstrated efficacy against another human betacoronavirus, HCoV-OC43, by similarly blocking its entry into host cells. researchgate.netnih.govnih.gov

Table 4: Antiviral Activity of this compound in Vero-E6 Cells

| Virus | Assay | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| SARS-CoV-2 Omicron variant EG.5.1.1 | MNT, PRNT | Blocks viral entry by interfering with spike-ACE2 interaction | More potent than baicalein | researchgate.netnih.govresearchgate.net |

| HCoV-OC43 | Not specified | Blocks viral entry | Effective against another human beta-CoV | researchgate.netnih.govnih.gov |

Beyond its effects on enzymes involved in inflammation and neurotransmission, this compound's interactions with other protein targets have been explored through enzyme inhibition assays. One notable target is quinone reductase 2 (NQO2). While 7,8-dihydroxyflavone (B1666355) is known not to inhibit NQO2 under certain assay conditions, highlighting the specificity of flavonoid-enzyme interactions, the broader class of flavones has been shown to interact with this enzyme. portlandpress.com

In the context of its anti-inflammatory and antioxidant activities, 5,6-DHF's inhibitory effects on enzymes like COX-2 and iNOS in macrophage cell lines are central to its mechanism of action. nih.govresearchgate.net Similarly, its inhibition of acetylcholinesterase demonstrates its potential as a modulator of enzymes in the nervous system. nih.gov These enzyme inhibition assays are crucial for elucidating the specific molecular targets through which this compound exerts its pharmacological effects.

Table 5: Enzyme Inhibition by this compound

| Target Enzyme | Biological Process | IC50 Value | Reference |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) (in situ) | Inflammation | Not specified | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) (in situ) | Inflammation | Not specified | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Neurotransmission | 4.51 ± 0.03 μM | nih.gov |

In Vivo Efficacy Studies in Preclinical Animal Models

While in vitro studies provide a foundational understanding of the pharmacological potential of this compound, in vivo studies in animal models are essential to validate these findings. Literature reviews have indicated that certain dihydroxyflavones, including this compound, have proven to possess significant anti-inflammatory activity in animal models. semanticscholar.org One study reported that treatment with this compound resulted in nearly 60% inhibition of inflammation in a rat paw edema model. semanticscholar.org

The promising in vitro findings regarding the anti-inflammatory, antioxidant, neuroprotective, and antiviral activities of 5,6-DHF pave the way for more extensive research in animal models to further elucidate its therapeutic potential. nih.govnih.gov For instance, the potent anti-inflammatory activity observed in macrophage cell lines suggests its potential utility in animal models of inflammatory diseases. nih.govnih.govresearchgate.net Similarly, the neuroprotective effects seen through acetylcholinesterase inhibition warrant further investigation in animal models of neurodegenerative disorders. nih.gov The development of a prodrug for the related compound 7,8-dihydroxyflavone, which improved its pharmacokinetic profile and therapeutic efficacy in an Alzheimer's disease mouse model, highlights a potential strategy to enhance the in vivo effectiveness of dihydroxyflavones like 5,6-DHF. pnas.org

Table 6: In Vivo Anti-inflammatory Efficacy of this compound

| Animal Model | Condition | Effect of this compound | Outcome | Reference |

|---|---|---|---|---|

| Rat | Carrageenan-induced paw edema | Inhibition of inflammation | Nearly 60% inhibition | semanticscholar.org |

Evaluation of Anti-inflammatory Effects in Murine Models

Studies utilizing murine macrophage models, such as RAW 264.7 cells, have been instrumental in elucidating the anti-inflammatory properties of this compound (5,6-DHF). This compound has demonstrated a significant, dose-dependent reduction in the production of nitric oxide (NO) induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for NO inhibition by 5,6-DHF was determined to be 11.55 ± 0.64 μM. nih.govnih.gov

The anti-inflammatory action of 5,6-DHF is multifaceted, involving the suppression of key pro-inflammatory mediators. nih.govresearchgate.net Research has shown that 5,6-DHF can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory cascade. researchgate.net Furthermore, it has been observed to downregulate the mRNA expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.net

The molecular mechanisms underlying these effects involve the modulation of major inflammatory signaling pathways. nih.govresearchgate.net 5,6-DHF has been shown to impede the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, such as c-Jun N-terminal kinase (JNK) and p38. nih.govnih.gov It also interferes with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway by hindering the phosphorylation of JAK2 and STAT3. nih.govnih.gov Additionally, 5,6-DHF can suppress the nuclear factor-κB (NF-κB) pathway by inhibiting the phosphorylation of the p65 subunit. nih.govnih.gov By targeting these critical pathways, 5,6-DHF effectively dampens the inflammatory response at a molecular level. nih.gov

Notably, the anti-inflammatory potency of 5,6-DHF has been reported to be greater than that of its structural analogs, baicalein and chrysin. nih.govresearchgate.net This suggests that the specific arrangement of hydroxyl groups on the flavone backbone is crucial for its activity.

Table 1: Effects of this compound on Inflammatory Markers in Murine Macrophages

| Marker | Effect | Signaling Pathway(s) Affected |

|---|---|---|

| Nitric Oxide (NO) | Inhibition (IC50: 11.55 ± 0.64 μM) | NF-κB, MAPK |

| iNOS | Downregulation | NF-κB |

| COX-2 | Downregulation | NF-κB, MAPK |

| IL-1β | Downregulation of mRNA expression | NF-κB, MAPK |

| IL-6 | Downregulation of mRNA expression | JAK-STAT, NF-κB, MAPK |

| TNF-α | Downregulation of mRNA expression | NF-κB, MAPK |

| p-JNK | Inhibition of phosphorylation | MAPK |

| p-p38 | Inhibition of phosphorylation | MAPK |

| p-JAK2 | Inhibition of phosphorylation | JAK-STAT |

| p-STAT3 | Inhibition of phosphorylation | JAK-STAT |

| p-p65 | Inhibition of phosphorylation | NF-κB |

Assessment of Antioxidant Activity in Animal Systems

The antioxidant capabilities of this compound have been demonstrated through its ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems. nih.gov In murine macrophage cells, 5,6-DHF was found to inhibit the production of cytoplasmic ROS with a half-maximal inhibitory concentration (IC50) of 0.8310 ± 0.633 μM. nih.govnih.gov It also effectively eradicated the accumulation of mitochondrial ROS. nih.govnih.gov

Neuroprotective Investigations in Animal Models (e.g., Alzheimer's disease models)

The neuroprotective potential of this compound and its glycoside derivatives has been explored in various preclinical models. For instance, baicalin (B1667713), which is the 7-D-glucuronic acid derivative of this compound, has shown neuroprotective effects in a traumatic brain injury mouse model. dovepress.comnih.gov Administration of baicalin was found to improve neurobehavioral function, reduce brain edema, and decrease apoptosis. dovepress.comnih.gov These effects were associated with the activation of the Akt/Nrf2 pathway, which plays a crucial role in cellular survival and antioxidant defense. dovepress.com

In the context of Alzheimer's disease, a related compound, 7,8-dihydroxyflavone (7,8-DHF), has been extensively studied as a TrkB agonist, mimicking the effects of brain-derived neurotrophic factor (BDNF). alzdiscovery.org While not 5,6-DHF, these studies on a close structural isomer highlight the potential of dihydroxyflavones in neuroprotection. In animal models of Alzheimer's disease, 7,8-DHF has been shown to improve cognition and reduce the levels of amyloid-beta peptides. alzdiscovery.org Furthermore, 5,6-DHF itself has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme targeted by several Alzheimer's disease medications, with a half-maximal inhibitory concentration (IC50) of 4.51 ± 0.03 μM. nih.govresearchgate.net

Another dihydroxyflavone, 3',4'-dihydroxyflavone, has demonstrated anti-neuroinflammatory effects in a mouse model by suppressing the production of pro-inflammatory cytokines and chemokines in microglia. koreascience.kr This suggests a common neuroprotective mechanism among dihydroxyflavones involving the mitigation of neuroinflammation.

Investigation of Antiviral Efficacy in Animal Models